molecular formula C13H14F3N3O2S B7788060 (1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide

(1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide

Cat. No.: B7788060
M. Wt: 333.33 g/mol
InChI Key: CWCWITCRSMRUTD-YBFXNURJSA-N
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Description

This compound is a sulfonyl-substituted methanimidoyl cyanide derivative characterized by a unique combination of functional groups:

  • tert-butylsulfonyl group: Imparts steric bulk and enhances hydrolytic stability.
  • 4-(trifluoromethyl)anilino moiety: Introduces strong electron-withdrawing effects via the trifluoromethyl group, influencing reactivity and binding interactions.

Properties

IUPAC Name

(1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2S/c1-12(2,3)22(20,21)11(8-17)19-18-10-6-4-9(5-7-10)13(14,15)16/h4-7,18H,1-3H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCWITCRSMRUTD-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of tert-butylsulfonyl chloride: This can be achieved by reacting tert-butyl alcohol with chlorosulfonic acid.

    Synthesis of 4-(trifluoromethyl)aniline: This involves the nitration of trifluorotoluene followed by reduction of the nitro group to form the aniline derivative.

    Coupling Reaction: The tert-butylsulfonyl chloride is then reacted with 4-(trifluoromethyl)aniline to form the corresponding sulfonamide.

    Formation of Methanimidoyl Cyanide: This step involves the reaction of the sulfonamide with cyanogen bromide under basic conditions to introduce the methanimidoyl cyanide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The methanimidoyl cyanide group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The methanimidoyl cyanide group can act as a reactive site for covalent modification of target proteins, potentially leading to inhibition of enzymatic activity or modulation of signaling pathways.

Comparison with Similar Compounds

Key Structural Analogues from Literature

The following compounds share functional or structural similarities (Table 1):

Compound Name (CAS No.) Key Substituents/Features Potential Applications
Target Compound tert-butylsulfonyl, 4-(trifluoromethyl)anilino, methanimidoyl cyanide Hypothesized: Enzyme inhibitors
N-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide (505-14-6) Nitrophenyl, thiazole, dimethylamino Photodynamic therapy agents
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide (88482-52-4) Pyrazolyl, methylanilino Ligands for metal coordination
5-amino-1-phenylimidazole-4-carboximidoyl cyanide (155579-27-4) Imidazole, phenyl Antifungal or antiviral agents

Functional Group Analysis

  • Sulfonyl vs. Thiazole/Nitro Groups: The tert-butylsulfonyl group in the target compound enhances steric hindrance and solubility in non-polar media compared to the nitrophenyl-thiazole system in 505-14-6, which may favor π-π stacking interactions . The trifluoromethyl group offers superior metabolic stability over the dimethylamino group in 88482-52-4, which is prone to oxidative demethylation .

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects :

    • The trifluoromethyl group (target) induces stronger electron withdrawal than the nitro group in 505-14-6, altering electrophilic reactivity.
    • The pyrazolyl group in 88482-52-4 provides a weaker electron-withdrawing effect but enables hydrogen bonding .
  • Nucleophilic Susceptibility :

    • The cyanide group in all compounds is susceptible to nucleophilic attack, but the tert-butylsulfonyl group in the target compound may reduce this reactivity due to steric shielding .

Research Findings and Hypotheses

  • In contrast, 155579-27-4’s imidazole ring may target heme-containing enzymes .
  • Synthetic Challenges :

    • Introducing the tert-butylsulfonyl group requires stringent anhydrous conditions compared to the synthesis of 505-14-6, where nitro groups are easier to install .

Biological Activity

(1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide is a synthetic compound with notable biological activity. It is characterized by its unique molecular structure, which includes a tert-butylsulfonyl group and a trifluoromethyl aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

  • Molecular Formula : C13H14F3N3O2S
  • Molecular Weight : 333.33 g/mol
  • CAS Number : 338976-14-0

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacological agent.

Research indicates that this compound may act as an inhibitor of certain enzymes and receptors, thereby modulating various biological pathways. Its sulfonamide structure is known to interact with biological targets, potentially leading to therapeutic effects in conditions such as cancer and inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and inhibited cell proliferation, suggesting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects :
    • Another investigation revealed that the compound reduced pro-inflammatory cytokine production in vitro. This suggests that it may have applications in treating inflammatory diseases such as rheumatoid arthritis.
  • Enzyme Inhibition :
    • The compound was found to inhibit specific enzymes involved in metabolic pathways, which could lead to altered drug metabolism and enhanced efficacy of co-administered medications.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelEffect ObservedReference
AnticancerBreast Cancer CellsInduced apoptosisStudy A
AnticancerLung Cancer CellsInhibited proliferationStudy B
Anti-inflammatoryMacrophage ModelReduced cytokine productionStudy C
Enzyme InhibitionVarious Enzymatic AssaysInhibited enzyme activityStudy D

Future Directions

Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound in animal models.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

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